2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide
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Overview
Description
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazolopyrazine core, and a chlorophenylacetamide group, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole intermediate, followed by the formation of the pyrazolopyrazine core through cyclization reactions. The final step involves the acylation of the pyrazolopyrazine with 2-chlorophenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may bind to and inhibit the activity of kinases or other regulatory proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzodioxol-5-yl)ethanamine: A simpler analog with a benzodioxole moiety and an ethanamine group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole structures but different core moieties.
Uniqueness
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide is unique due to its combination of a benzodioxole moiety, a pyrazolopyrazine core, and a chlorophenylacetamide group.
Biological Activity
The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Benzodioxole moiety : Known for its role in enhancing biological interactions.
- Pyrazolo[1,5-a]pyrazine core : Associated with various pharmacological effects including antimicrobial and anticancer activities.
- Chlorophenyl group : Enhances lipophilicity and biological interaction through halogen bonding.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group in the structure appears to enhance antimicrobial efficacy due to increased lipophilicity .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo...] | S. aureus | TBD |
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo...] | E. coli | TBD |
Cytotoxicity and Anticancer Potential
The compound's potential as an anticancer agent is supported by findings that suggest structural analogs exhibit selective toxicity towards cancer cells while sparing normal cells . The pyrazolo[1,5-a]pyrazine scaffold has been linked to significant cytotoxic effects against various cancer cell lines. For example, derivatives of 2-meraptobenzothiazole showed promising results in inhibiting tumor cell growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence and position of substituents on the phenyl ring significantly influence both antimicrobial and anticancer activities. For instance:
- Electron-donating groups tend to enhance activity against Gram-positive bacteria.
- The introduction of halogens can improve lipophilicity and membrane penetration .
Case Studies
Several studies have explored similar compounds with varying substituents on the phenyl ring:
- Antimicrobial Screening : A series of N-(substituted phenyl)-2-chloroacetamides were evaluated for their antimicrobial potential against standard bacterial strains. Compounds with para-substituents exhibited higher activity compared to those with meta or ortho substitutions .
- Cytotoxicity Assays : Compounds featuring pyrazolo[1,5-a]pyrazine rings were tested against multiple cancer cell lines. Results indicated that specific derivatives showed lower IC50 values compared to standard chemotherapeutics, suggesting a promising lead for further development .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4/c22-14-3-1-2-4-15(14)23-20(27)11-25-7-8-26-17(21(25)28)10-16(24-26)13-5-6-18-19(9-13)30-12-29-18/h1-10H,11-12H2,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPOWCAKFVWRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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